3-Aminopiperidine-2,6-dione hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

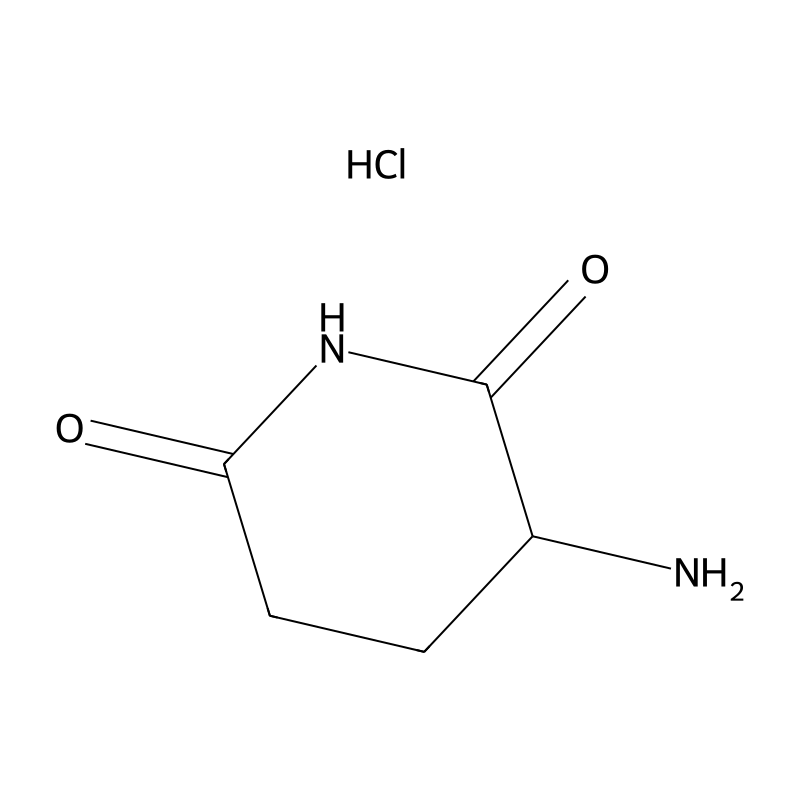

3-Aminopiperidine-2,6-dione hydrochloride is a synthetic compound characterized by its unique structure, which includes a piperidine ring with an amine group at position 3 and two carbonyl groups at positions 2 and 6. The compound is often represented with the chemical formula C₅H₉ClN₂O₂ and has a molecular weight of 164.59 g/mol. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for various applications in biological and chemical research .

Studies have shown that 3AP inhibits the growth of prostate cancer cells [, ]. One proposed mechanism involves its ability to inhibit the enzyme benzoate, thereby hindering DNA synthesis []. Additionally, 3AP might potently inhibit the enzyme pomalidomide synthetase, potentially impacting other cellular processes []. Further research is needed to fully elucidate the mechanism of action.

Anti-cancer properties

3-Aminopiperidine-2,6-dione hydrochloride (3AP) has been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including prostate cancer, leukemia, and multiple myeloma [, , ].

The mechanism of action of 3AP is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the inhibition of DNA synthesis by blocking the enzyme benzoate []. 3AP also appears to have antiangiogenic properties, meaning it can hinder the formation of new blood vessels that tumors need to grow []. Additionally, 3AP has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α), an inflammatory molecule involved in cancer cell growth and survival [].

The chemical behavior of 3-Aminopiperidine-2,6-dione hydrochloride is influenced by its functional groups. The compound can undergo hydrolysis under acidic or basic conditions due to the presence of the amine and diketone moieties. It is also susceptible to various substitution reactions, which can modify its chemical structure for different applications .

3-Aminopiperidine-2,6-dione hydrochloride has been studied for its potential biological activities, particularly as an anti-cancer agent. Research indicates that it can inhibit the growth of various cancer cell lines, including prostate cancer, leukemia, and multiple myeloma. One proposed mechanism involves the inhibition of DNA synthesis by blocking the enzyme benzoate, which is crucial for cellular proliferation. Additionally, it exhibits antiangiogenic properties, potentially hindering the formation of new blood vessels necessary for tumor growth . Furthermore, it may reduce the expression of tumor necrosis factor-alpha (TNF-α), a molecule involved in inflammation and cancer cell survival.

The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride typically involves several steps:

- Protection of L-Glutamine: The process begins with the protection of L-Glutamine in an alkaline medium to obtain a tertiary protected form.

- Cyclization: Under anhydrous conditions and using N,N-carbonyl dimidazoles as catalysts, cyclization occurs to form the piperidine structure.

- Deprotection: The protected compound is then deprotected in an acidic medium to yield 3-Aminopiperidine-2,6-dione hydrochloride .

This method is noted for its mild conditions and high yields, making it efficient for laboratory synthesis.

3-Aminopiperidine-2,6-dione hydrochloride has potential applications in medicinal chemistry due to its anti-cancer properties. It serves as a lead compound for developing new therapeutic agents targeting cancer cell proliferation. Additionally, its structural features make it a candidate for further modifications in drug design aimed at enhancing efficacy and specificity against various cancers .

Studies on 3-Aminopiperidine-2,6-dione hydrochloride have focused on its interactions with specific enzymes involved in DNA synthesis and cellular growth regulation. For instance, its ability to inhibit benzoate suggests potential interactions with other enzymes critical to metabolic pathways in cancer cells. Further research is necessary to elucidate these interactions fully and their implications for therapeutic strategies .

Several compounds share structural similarities with 3-Aminopiperidine-2,6-dione hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-3-Aminopiperidin-2-one hydrochloride | 24666-56-6 | 0.97 |

| (S)-3-Aminopiperidin-2-one hydrochloride | 42538-31-8 | 0.97 |

| 3-Aminopiperidine-2,6-dione hydrobromide | 90802-45-2 | 0.94 |

| (R)-3-Aminoazepan-2-one hydrochloride | 26081-03-8 | 0.94 |

These compounds are structurally related but differ in their functional groups or substituents, which may influence their biological activity and applications. The uniqueness of 3-Aminopiperidine-2,6-dione hydrochloride lies in its specific arrangement of amine and carbonyl groups within the piperidine framework, contributing to its distinct pharmacological profile .

3-Aminopiperidine-2,6-dione hydrochloride, also known as 3-aminoglutarimide hydrochloride, emerged as a critical intermediate in pharmaceutical synthesis during the early 21st century. Its significance grew alongside the development of immunomodulatory drugs such as lenalidomide and pomalidomide, which are used to treat hematological malignancies like multiple myeloma. The compound’s synthetic accessibility from inexpensive starting materials, such as L-glutamine, positioned it as a cornerstone in industrial-scale drug production. Early synthesis routes relied on carbobenzyloxy (Cbz) protection strategies, but these required high-pressure hydrogenation, limiting scalability. Advances in catalytic methods and protective group chemistry streamlined its production, enabling cost-effective manufacturing processes that avoid hazardous conditions.

Structural Classification and Nomenclature

3-Aminopiperidine-2,6-dione hydrochloride belongs to the dicarboximide class, characterized by a six-membered piperidine ring with two ketone groups at positions 2 and 6 and an amine substituent at position 3. Its systematic IUPAC name is 3-aminopiperidine-2,6-dione hydrochloride, reflecting the amine group’s placement and the lactam structure formed by intramolecular cyclization. The hydrochloride salt enhances stability and solubility, critical for its role in downstream reactions. Key structural features include:

- Molecular formula: $$ \text{C}5\text{H}9\text{N}2\text{O}2 \cdot \text{HCl} $$

- Molecular weight: 164.59 g/mol

- SMILES notation: $$ \text{C1CC(=O)NC(=O)C1N.Cl} $$ .

Significance in Chemical Research

This compound’s versatility stems from its dual functional groups: a nucleophilic primary amine and electrophilic ketones. These enable its use in forming isoindolinone scaffolds, which are central to cereblon (CRBN)-targeting molecular glue degraders. For example, pomalidomide derivatives incorporating 3-aminopiperidine-2,6-dione moieties selectively recruit CK1α to CRBN, driving ubiquitination and proteasomal degradation. Additionally, its role in synthesizing PROTACs (proteolysis-targeting chimeras) highlights its importance in targeted protein degradation therapies.

Molecular Identity and Composition

Molecular Formula (C₅H₉ClN₂O₂) and Weight (164.59 g/mol)

3-Aminopiperidine-2,6-dione hydrochloride possesses the molecular formula C₅H₉ClN₂O₂ with a precise molecular weight of 164.59 g/mol [1] [2] [3]. The compound represents a hydrochloride salt form of the parent molecule 3-aminopiperidine-2,6-dione, which has the molecular formula C₅H₈N₂O₂ and molecular weight of 128.13 g/mol [4]. The addition of the hydrochloride moiety increases the molecular weight by 36.46 g/mol, corresponding to the incorporation of one hydrogen chloride unit [5] [3].

The exact mass of the compound has been determined to be 164.035248 Da through high-resolution mass spectrometric analysis [5]. This precise molecular weight determination is critical for analytical identification and quantification purposes in pharmaceutical and research applications [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉ClN₂O₂ | [1] [2] [3] |

| Molecular Weight | 164.59 g/mol | [1] [2] [3] |

| Exact Mass | 164.035248 Da | [5] |

| Monoisotopic Mass | 164.035255 Da | [7] |

Structural Configuration and Representation

The structural configuration of 3-aminopiperidine-2,6-dione hydrochloride consists of a six-membered piperidine ring with two ketone groups positioned at the 2 and 6 positions, and an amino group at the 3 position [1] [4]. The compound adopts a saturated heterocyclic structure where the nitrogen atom is incorporated into the ring system, forming what is classically known as a glutarimide derivative [8] [9].

The canonical SMILES representation of the compound is C1CC(=O)NC(=O)C1N.Cl, which illustrates the cyclic structure with the hydrochloride salt association [2] [6]. The International Chemical Identifier (InChI) string provides a more detailed structural description: InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H [2] [6].

The compound exists as a dicarboximide structure, where the piperidine ring is substituted by oxo groups at positions 2 and 6, making it a member of the piperidone class of compounds [4] [9]. The presence of the amino group at position 3 distinguishes it from the parent glutarimide structure [8] [10].

IUPAC Nomenclature and Alternative Designations

The IUPAC nomenclature for this compound is 3-amino-2,6-piperidinedione hydrochloride [2] [11]. Alternative systematic names include 2,6-piperidinedione, 3-amino-, hydrochloride (1:1) [12] [13] and 3-aminopiperidine-2,6-dione hydrochloride [1] [3].

The compound is known by several synonyms in chemical literature, including 3-aminoglutarimide hydrochloride, glutamic acid imide hydrochloride, and 3-amino-aza-cyclohexane 2,6-dione hydrochloride [3]. The Chemical Abstracts Service (CAS) registry numbers vary depending on the specific form: the racemic mixture is assigned CAS number 24666-56-6 [1] [2], while specific enantiomers have distinct CAS numbers.

| Designation Type | Name/Number | Reference |

|---|---|---|

| IUPAC Name | 3-amino-2,6-piperidinedione hydrochloride | [2] [11] |

| CAS Number (Racemic) | 24666-56-6 | [1] [2] |

| Alternative CAS | 2686-86-4 | [5] [3] |

| MDL Number | MFCD11042437 | [2] [3] |

| InChI Key | YCPULGHBTPQLRH-UHFFFAOYSA-N | [2] [6] |

Stereochemical Characteristics

Stereogenic Centers and Isomerism

3-Aminopiperidine-2,6-dione hydrochloride contains one stereogenic center located at the carbon atom bearing the amino group at position 3 of the piperidine ring [7]. This stereogenic center gives rise to two possible enantiomers: the (S)-configuration and the (R)-configuration [12] .

The presence of this single chiral center results in the compound existing as either pure enantiomers or as a racemic mixture [15] [16]. The stereochemical configuration significantly influences the biological activity and pharmacological properties of the compound, with different enantiomers often exhibiting distinct biological profiles .

The stereogenic center arises from the tetrahedral geometry around the carbon atom at position 3, which is bonded to the amino group, two methylene carbons of the ring, and participates in the carbonyl system [7]. The absolute configuration is determined using standard Cahn-Ingold-Prelog priority rules [12].

(S)-Enantiomer Properties and Structure

The (S)-enantiomer of 3-aminopiperidine-2,6-dione hydrochloride carries the CAS number 25181-50-4 and MDL number MFCD15474943 [12] [7]. This enantiomer exhibits specific optical rotation properties, with reported values of [α]D = -68.1° when measured in methanol at a concentration of 1.00 g/100 mL [13].

The (S)-configuration is characterized by a specific three-dimensional arrangement where the amino group occupies a defined spatial position relative to the carbonyl groups [12] . The IUPAC name for this specific enantiomer is (3S)-3-aminopiperidine-2,6-dione hydrochloride [12] [7].

The canonical SMILES representation for the (S)-enantiomer incorporates stereochemical information: C1CC(=O)NC(=O)[C@H]1N.Cl, where the @H designation indicates the S-configuration at the chiral center [12]. The melting point of the (S)-enantiomer has been reported to range from 218-220°C [12].

| Property | Value | Reference |

|---|---|---|

| CAS Number | 25181-50-4 | [12] [7] |

| Optical Rotation [α]D | -68.1° (c=1, MeOH) | [13] |

| Melting Point | 218-220°C | [12] |

| Appearance | Off-white powder | [12] |

(R)-Enantiomer Comparative Analysis

The (R)-enantiomer of 3-aminopiperidine-2,6-dione hydrochloride is assigned CAS number 1801140-47-5 and MDL number MFCD15474942 [18] [19]. This enantiomer represents the mirror image of the (S)-form and exhibits opposite optical rotation properties, though specific optical rotation values for the (R)-enantiomer are not extensively documented in available literature [18] [19].

Comparative analysis between the (S)- and (R)-enantiomers reveals significant differences in biological activity and pharmacological profiles . The (S)-enantiomer is generally favored in pharmaceutical applications, particularly in protein degrader technologies and therapeutic applications . The (R)-enantiomer, while structurally similar, may exhibit reduced efficacy or different biological targets .

Both enantiomers share identical molecular formulas and weights but differ in their three-dimensional spatial arrangements and resulting biological activities [18] [19]. The synthesis and purification of individual enantiomers often require specialized chiral resolution techniques or asymmetric synthesis approaches [15] [16].

Physicochemical Properties

Solubility Characteristics in Various Solvents

3-Aminopiperidine-2,6-dione hydrochloride demonstrates variable solubility characteristics across different solvent systems [6] [20]. The compound exhibits solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [6]. The hydrochloride salt form generally enhances water solubility compared to the free base form [6].

The compound shows good solubility in polar protic solvents such as water and methanol, which is attributed to the presence of the hydrochloride salt moiety that facilitates hydrogen bonding interactions [6] [20]. Enhanced solubility can be achieved through gentle warming to 37°C combined with ultrasonic agitation [6] [20].

For analytical and research purposes, stock solutions are commonly prepared in dimethyl sulfoxide or water, with storage recommendations typically at -20°C for extended stability [6] [20]. The solubility profile makes the compound suitable for various analytical techniques and biological assays [6].

| Solvent Class | Solubility | Reference |

|---|---|---|

| Polar Aprotic | Soluble in DMSO, acetone | [6] |

| Halogenated | Soluble in chloroform, dichloromethane | [6] |

| Ester | Soluble in ethyl acetate | [6] |

| Aqueous | Enhanced solubility as HCl salt | [6] |

Melting Point and Thermal Properties

The melting point of 3-aminopiperidine-2,6-dione hydrochloride varies depending on the specific enantiomeric form and purity [12] [21]. For the (S)-enantiomer, the melting point has been reported as 218-220°C [12]. The parent compound, 3-aminopiperidine-2,6-dione, exhibits a melting point of 142-143°C [21] [22].

Thermal analysis reveals that the compound undergoes decomposition at elevated temperatures rather than clean melting, which is characteristic of many amino acid derivatives and heterocyclic compounds [21] [22]. The boiling point of the parent compound has been calculated to be approximately 334.5°C at 760 mmHg [5] [21].

The thermal stability of the hydrochloride salt form is generally enhanced compared to the free base, making it more suitable for storage and handling under ambient conditions [6] [20]. Differential scanning calorimetry studies would provide more detailed thermal transition information, though specific thermodynamic parameters are not extensively documented in current literature [21] [22].

pH-Dependent Behavior and pKa Values

The pH-dependent behavior of 3-aminopiperidine-2,6-dione hydrochloride is influenced by the presence of both the amino group and the imide nitrogen within the glutarimide ring system [22]. The predicted pKa value for the parent compound has been calculated to be approximately 11.15±0.40 [22].

The compound exhibits basic characteristics due to the primary amino group at position 3, which can accept protons under acidic conditions [22]. The formation of the hydrochloride salt occurs through protonation of this amino group, resulting in enhanced water solubility and crystalline stability [6].

pH-dependent solubility studies would be valuable for understanding the compound's behavior in different biological and analytical environments, though comprehensive pH-solubility profiles are not extensively documented in available literature [22]. The basic nature of the amino group makes the compound susceptible to pH variations in aqueous solutions [22].

Crystalline Structure and Morphology

3-Aminopiperidine-2,6-dione hydrochloride typically appears as white to off-white crystalline powder or solid [12] [6] [23]. The crystalline morphology is influenced by the salt formation, which often results in more defined crystal structures compared to the free base form [6] [23].

The compound demonstrates polymorphic behavior, with different crystalline forms possible depending on crystallization conditions such as solvent choice, temperature, and cooling rate [12] [13]. The (S)-enantiomer has been characterized as forming off-white powder crystals [12].

Storage recommendations typically specify inert atmosphere conditions at room temperature or refrigerated conditions to maintain crystalline integrity [2] [6]. The crystalline structure contributes to the compound's stability and handling characteristics, making it suitable for pharmaceutical and research applications [6] [23].

Crystal structure determination through X-ray crystallography would provide detailed information about unit cell parameters, space group, and molecular packing arrangements, though specific crystallographic data are not extensively available in current literature [24] [10].

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for 3-aminopiperidine-2,6-dione hydrochloride [12] [25] [13]. Proton NMR analysis typically employs deuterated solvents such as water-d2 or methanol-d4 at frequencies of 400 MHz or 500 MHz [12] [25].

The 1H-NMR spectrum exhibits characteristic signals corresponding to the methylene protons of the piperidine ring and the methine proton adjacent to the amino group [12] [25]. Chemical shift assignments reflect the electronic environment influenced by the carbonyl groups and amino functionality [25].

Carbon-13 NMR spectroscopy at 100 MHz provides complementary structural information, with signals corresponding to the carbonyl carbons appearing in the downfield region and aliphatic carbons of the ring system appearing in the upfield region [12] [25]. The spectroscopic data consistently support the proposed molecular structure [25] [13].

| NMR Type | Frequency | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 1H-NMR | 400 MHz | D2O | Ring CH2, CH-NH2 signals | [12] |

| 13C-NMR | 100 MHz | CD3OD | Carbonyl, aliphatic carbons | [12] |

| 1H-NMR | 500 MHz | DMSO-d6 | Structural confirmation | [25] |

Mass Spectrometric Analysis

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for 3-aminopiperidine-2,6-dione hydrochloride [5] [25] [13]. High-resolution mass spectrometry has determined the exact mass to be 164.035248 Da [5].

Electrospray ionization mass spectrometry typically shows the molecular ion peak corresponding to the protonated molecule [M+H]+ or ammonium adduct [M+NH4]+ [25]. Fragmentation patterns provide structural information through characteristic losses corresponding to functional groups [25].

Tandem mass spectrometry experiments can provide additional structural confirmation through fragmentation pathway analysis [25] [13]. The mass spectrometric data consistently support the molecular formula and structural assignments [5] [25].

Infrared Spectroscopy Patterns

Infrared spectroscopy reveals characteristic absorption patterns for 3-aminopiperidine-2,6-dione hydrochloride [12] [25]. The spectrum typically exhibits strong carbonyl stretching vibrations corresponding to the imide functionality at positions 2 and 6 of the piperidine ring [12].

Amino group stretching and bending vibrations provide additional spectroscopic fingerprints, while the hydrochloride salt formation may influence the overall spectral profile through hydrogen bonding interactions [12]. Potassium bromide pellet preparation is commonly employed for infrared analysis [12].

The infrared spectrum serves as a valuable analytical tool for compound identification and purity assessment, with characteristic absorption bands providing structural confirmation [12] [25]. Comparative analysis with reference spectra ensures accurate compound identification [12].

UV-Visible Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions and chromophoric properties of 3-aminopiperidine-2,6-dione hydrochloride [26]. The compound exhibits absorption characteristics related to the carbonyl chromophores and amino group electronic transitions [26].

Absorption maxima in the UV region correspond to n→π* and π→π* transitions associated with the carbonyl groups and aromatic character of the imide system [26]. The spectroscopic properties can be influenced by solvent effects and pH conditions [26].

The synthesis of 3-aminopiperidine-2,6-dione hydrochloride has evolved significantly since its early development as a pharmaceutical intermediate. Historical approaches primarily relied on carbobenzyloxy protection strategies and hydrogenation deprotection methods [1]. Early synthetic routes involved the use of carbobenzyloxy-protected amino acid derivatives, which required high-pressure catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere for complete deprotection [1].

A representative historical procedure involved the synthesis from (3S)-3-(N-carbobenzyloxy-amino)hexahydro-2,6-pyridinedione as a starting material [1]. This protected intermediate was subjected to hydrogenation conditions using 5% palladium on carbon in ethanol for one hour under hydrogen atmosphere, yielding the free amine in quantitative yield as a greenish yellow viscous liquid [1]. The hydrogenation step represented a critical deprotection phase that exposed the primary amine functionality while maintaining the piperidine-2,6-dione core structure.

Curtius rearrangement pathways also formed an important component of early synthetic methodologies [2]. These approaches utilized piperidine-3-carboxylic acid derivatives that underwent transformation through acyl azide intermediates. The process involved converting piperidine-3-carboxylic acid hydrazide into piperidine-3-carbonyl azide through reaction with nitrites in acidic conditions, followed by Curtius rearrangement and subsequent hydrolysis to yield 3-aminopiperidine [2]. This methodology was particularly valuable for generating enantiomerically enriched products, as the Curtius rearrangement typically proceeds with retention of configuration at the stereogenic center [2].

Enzyme-mediated stereoselective hydrolysis represented another historical approach for obtaining optically active forms [3]. This method involved the stereoselective hydrolysis of racemic nipecotamide derivatives using enzyme sources with specific hydrolytic activity, converting the racemic starting material into a mixture containing the desired optically active nipecotamide derivative [3].

Contemporary Synthesis Protocols

Upper Protection-Cyclization-Deprotection Methodologies

Contemporary synthetic approaches have largely shifted toward more efficient protection-cyclization-deprotection sequences that avoid the use of hazardous high-pressure hydrogenation conditions . Modern methodologies typically begin with easily accessible starting materials such as L-glutamine and employ milder reaction conditions throughout the synthetic sequence .

A representative contemporary protocol involves a three-step sequence beginning with L-glutamine protection . In an alkaline medium, L-glutamine undergoes protection to form N-tert-butoxycarbonyl-L-glutamine, utilizing standard carbamate protection chemistry . This protection step is crucial for preventing unwanted side reactions during the subsequent cyclization phase.

The cyclization step employs N,N-dimethyl-4-aminopyridine as a catalyst under anhydrous conditions . The protected L-glutamine undergoes intramolecular cyclization to form N-tert-butoxycarbonyl-3-amino-2,6-piperidine dione . This cyclization represents a critical ring-forming step that establishes the characteristic piperidine-2,6-dione scaffold while maintaining the protected amino group at the 3-position.

Acid-mediated deprotection completes the sequence, where the cyclized product undergoes deprotection in an acidic medium to yield 3-aminopiperidine-2,6-dione . This deprotection strategy avoids the need for catalytic hydrogenation and provides excellent control over reaction conditions. The method offers significant advantages including mild reaction conditions, high purity of the final product, cost-effectiveness, and suitability for industrial production .

Alternative protection strategies have also been developed using different protecting groups. Fluorenylmethoxycarbonyl (Fmoc) protection has gained attention due to its orthogonal deprotection conditions [5] [6]. Fmoc-protected intermediates can be deprotected using piperidine in dimethylformamide, providing a base-labile alternative that complements acid-labile protecting groups [5] [6].

Salt Formation Procedures

Hydrochloride salt formation represents the final step in most contemporary synthetic protocols and is essential for obtaining the stable, crystalline form of 3-aminopiperidine-2,6-dione hydrochloride [7] [8]. The salt formation process typically involves treatment of the free base with hydrochloric acid under controlled conditions to ensure complete conversion and optimal crystal formation [7] [8].

Contemporary salt formation procedures employ controlled pH management to achieve optimal precipitation and crystal quality [8]. The free amine is dissolved in an appropriate solvent, typically water or a water-miscible organic solvent, and hydrochloric acid is added gradually while monitoring the pH to ensure complete protonation of the amino group [8].

Crystallization optimization has become a critical component of modern salt formation procedures [8]. Temperature control, solvent selection, and precipitation rate all influence the final crystal form and purity of the hydrochloride salt [8]. Typical procedures involve gradual cooling of the acidified solution to promote ordered crystal growth and minimize the formation of amorphous material [8].

Quality control during salt formation involves monitoring the completeness of conversion through analytical techniques such as pH measurement, conductivity monitoring, and high-performance liquid chromatography [8]. The final hydrochloride salt typically exhibits enhanced stability, improved solubility characteristics, and better handling properties compared to the free base form [8].

Stereoselective Synthesis Approaches

Chiral Resolution Techniques

Diastereomeric salt formation has emerged as the most widely used method for obtaining enantiomerically pure 3-aminopiperidine derivatives [9] [10]. The resolution process involves the formation of diastereomeric salts between racemic 3-aminopiperidine and enantiomerically pure resolving agents, followed by selective crystallization of the desired diastereomer [9] [10].

Cyclic phosphoric acid resolving agents have demonstrated exceptional efficiency in chiral resolution procedures [9]. (R)-4-(2-chlohydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) has been successfully employed as a resolving agent for obtaining (R)-3-aminopiperidine with high enantiomeric excess [9]. This resolution approach achieved (R)-3-aminopiperidine in 99.5% yield with 99.6% enantiomeric excess, demonstrating the exceptional selectivity of this methodology [9].

N-tosyl-protected amino acid resolving agents represent another effective class of chiral resolving agents [10]. N-tosyl-(S)-phenylalanine has been successfully employed in dielectrically controlled resolution procedures, providing an alternative approach for obtaining enantiomerically pure material [10]. This methodology benefits from the availability of various N-tosyl-protected amino acids, allowing for optimization of resolution efficiency based on the specific structural requirements of the target enantiomer [10].

Optimization of resolution conditions involves careful control of solvent systems, temperature, and crystallization kinetics [9] [10]. The choice of solvent significantly influences the solubility differential between diastereomers and affects the overall resolution efficiency [9] [10]. Temperature control during crystallization is critical for achieving optimal selectivity and minimizing racemization during the resolution process [9] [10].

Asymmetric Synthetic Methods

Enzymatic asymmetric synthesis has gained prominence as a sustainable approach for obtaining enantiomerically pure 3-aminopiperidine-2,6-dione [11] [12] [3]. Omega-transaminases (ω-TAs) have demonstrated exceptional capability for the asymmetric amination of prochiral ketone precursors [11] [12].

Immobilized transaminase systems offer significant advantages for large-scale asymmetric synthesis [11] [12]. The immobilization of ω-transaminases onto magnetic halloysite nanotubes or other solid supports enables catalyst recovery and reuse while maintaining high enantioselectivity [11] [12]. These biocatalytic systems achieved both enantiomers of 3-amino-1-Boc-piperidine in high yield and high enantiomeric excess starting from commercial 1-Boc-3-piperidone substrates [11] [12].

Cofactor recycling systems have been optimized to support efficient enzymatic transformations [11] [12]. Pyridoxal-5'-phosphate (PLP) serves as the essential cofactor for transaminase-catalyzed reactions, and its effective recycling is crucial for economic viability [11] [12]. Isopropylamine typically serves as the amine donor in these transformations, providing a cost-effective and readily available nitrogen source [11] [12].

Biocatalytic cascade reactions represent an emerging area for asymmetric synthesis [13] [14]. These approaches utilize enzyme-mediated biosynthetic pathways to construct the piperidine-2,6-dione framework with inherent stereochemical control [13] [14]. The enzymatic synthesis of (S)-3-aminopiperidine-2,6-dione has been achieved through biocatalytic approaches that mimic natural biosynthetic pathways, demonstrating the potential for sustainable asymmetric synthesis [13] [14].

Asymmetric hydrogenation methodologies have also been developed for stereoselective synthesis [15]. These approaches utilize chiral catalyst systems to achieve enantioselective reduction of appropriate precursors, providing an alternative to resolution-based methods [15]. Asymmetric hydrogenation can achieve high enantiomeric excess while avoiding the need for chiral resolving agents [15].

Large-Scale Production Strategies

Industrial scalability considerations have driven the development of robust synthetic methodologies suitable for kilogram-scale production [16] . Contemporary large-scale approaches emphasize operational simplicity, cost-effectiveness, and environmental sustainability while maintaining high product quality [16] .

Solvent-free methodologies have gained significant attention for large-scale applications [16]. These approaches utilize potassium tert-butoxide as a promoter for Michael addition and intramolecular nucleophilic substitution processes, eliminating the need for large volumes of organic solvents [16]. The solvent-free protocol demonstrates excellent functional group tolerance and provides a wide range of piperidine-2,6-diones in good yields while supporting kilogram-scale synthesis [16].

Continuous flow processing represents an emerging approach for large-scale production [16]. Flow chemistry methodologies offer advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous intermediates, and better process control compared to traditional batch processing [16]. These systems are particularly well-suited for the multi-step synthetic sequences required for 3-aminopiperidine-2,6-dione hydrochloride production [16].

Process optimization strategies focus on minimizing the number of synthetic steps while maximizing overall yield [16]. Contemporary approaches have achieved significant reductions in synthesis steps compared to traditional methodologies, with some protocols achieving the target compound in as few as seven steps while maintaining high yields at 100-gram scale [16].

Quality assurance protocols for large-scale production incorporate real-time monitoring and control systems . These systems monitor critical process parameters including temperature, pH, reaction completion, and product purity throughout the synthetic sequence . Advanced analytical techniques are integrated into the production process to ensure consistent product quality and regulatory compliance .

Green Chemistry Approaches for Sustainable Synthesis

Sustainable solvent systems have become a central focus in developing environmentally friendly synthetic methodologies [17] [18] [19]. Water-based reaction systems have demonstrated significant potential for sustainable synthesis, with some methodologies achieving high conversion rates in aqueous media while eliminating the need for organic solvents [17].

Ionic liquid catalysis represents a promising green chemistry approach for piperidine synthesis [19] [20]. Ionic liquids serve dual roles as both solvents and catalysts, offering tunable physical and chemical properties that can be optimized for specific synthetic transformations [19] [20]. These systems demonstrate high thermal and chemical stability, low vapor pressure, and recyclability, supporting sustainable synthesis principles [19] [20].

Microwave-assisted synthesis has emerged as an energy-efficient methodology for accelerating synthetic transformations [21] [18]. Microwave heating provides rapid and uniform energy transfer, often reducing reaction times from hours to minutes while maintaining high yields and selectivity [21] [18]. This approach is particularly effective for cyclization reactions and has been successfully applied to piperidine-2,6-dione synthesis [21] [18].

Biocatalytic green synthesis utilizes enzyme-mediated transformations to achieve selective synthesis under mild conditions [22]. Immobilized lipase-catalyzed multicomponent reactions have been developed for piperidine derivatives, offering advantages including high selectivity, mild reaction conditions, and catalyst recyclability [22]. These biocatalytic systems achieved gram-scale synthesis with 91% yield and demonstrated catalyst reusability for up to ten consecutive cycles [22].

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product while minimizing waste generation [16] [23]. Contemporary synthetic routes have been designed to achieve high atom economy through strategic use of protecting groups, efficient cyclization reactions, and minimized side product formation [16] [23].

Green metrics evaluation has become standard practice for assessing the environmental impact of synthetic methodologies [18] [19]. These evaluations consider factors including energy consumption, solvent usage, waste generation, and overall process efficiency to guide the development of more sustainable synthetic approaches [18] [19].

Quality Control and Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC) analysis serves as the primary analytical method for purity assessment of 3-aminopiperidine-2,6-dione hydrochloride [24] [25] [26]. Contemporary HPLC methods utilize reversed-phase chromatography with C18 columns and optimized mobile phase compositions to achieve accurate quantitative analysis [24] [25].

Pre-column derivatization techniques have been developed to enhance detection sensitivity for piperidine compounds [24] [25]. Para-toluenesulfonyl chloride (PTSC) derivatization introduces chromophoric functionality, enabling UV detection with improved sensitivity and selectivity [24] [25]. The derivatization reaction proceeds under controlled conditions using triethylamine as catalyst at 60°C, providing stable derivatives suitable for chromatographic analysis [24] [25].

Analytical method validation follows International Conference on Harmonization guidelines and includes assessment of precision, accuracy, linearity, and robustness [24] [25]. Validated methods demonstrate linearity ranges of 0.44-53.33 μg/mL with correlation coefficients exceeding 0.999 [24] [25]. Limit of detection values of 0.15 μg/mL and limit of quantitation values of 0.44 μg/mL provide sufficient sensitivity for quality control applications [24] [25].

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [27] [28]. Proton NMR analysis confirms structural integrity and detects the presence of impurities or degradation products [27] [28]. NMR purity specifications typically require ≥97.0% purity for pharmaceutical-grade material [27] [28].

Enantiomeric purity assessment employs chiral chromatographic methods to determine enantiomeric excess and detect racemization [29] [30] [27]. Chiral HPLC methods utilize specialized stationary phases and optimized mobile phase conditions to achieve baseline separation of enantiomers [29] [30]. Pre-column derivatization with chiral reagents may be employed to enhance enantioselectivity [29] [30].

Optical rotation measurements provide rapid assessment of enantiomeric purity for optically active samples [27] [31]. Standard procedures measure specific rotation at the sodium D-line using standardized concentrations and solvents [27] [31]. Typical specifications for (S)-3-aminopiperidine-2,6-dione hydrochloride require optical rotation values of -68.1° (c=1.00g/100ml methanol) [27].

Mass spectrometry analysis confirms molecular weight and structural integrity while detecting potential impurities [28]. Electrospray ionization mass spectrometry provides accurate mass determination and fragmentation patterns that confirm structural identity [28]. This analytical technique is particularly valuable for detecting synthetic impurities and degradation products [28].

Stability testing protocols assess product stability under various storage conditions and provide guidance for shelf-life determination [25]. Accelerated stability studies monitor chemical stability, physical appearance, and analytical purity over extended time periods under controlled temperature and humidity conditions [25]. These studies support the development of appropriate storage recommendations and expiration dating [25].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant